3-Chloro-6-ethynylpyridazine
CAS No.: 160510-68-9
Cat. No.: VC20824129
Molecular Formula: C6H3ClN2
Molecular Weight: 138.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160510-68-9 |
|---|---|
| Molecular Formula | C6H3ClN2 |
| Molecular Weight | 138.55 g/mol |
| IUPAC Name | 3-chloro-6-ethynylpyridazine |
| Standard InChI | InChI=1S/C6H3ClN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H |
| Standard InChI Key | HSQKIWUBKOPOGK-UHFFFAOYSA-N |
| SMILES | C#CC1=NN=C(C=C1)Cl |
| Canonical SMILES | C#CC1=NN=C(C=C1)Cl |
Introduction
Chemical Structure and Properties
3-Chloro-6-ethynylpyridazine consists of a pyridazine ring (a six-membered heterocyclic compound with two adjacent nitrogen atoms) substituted with a chlorine atom at position 3 and an ethynyl group (–C≡CH) at position 6. This structural arrangement contributes to its distinctive chemical properties and reactivity patterns.
Physical Properties
While specific data for 3-Chloro-6-ethynylpyridazine is limited in available sources, we can infer some properties based on structurally similar compounds. Pyridazine derivatives typically exist as crystalline solids at room temperature with moderate to high melting points. The presence of the ethynyl group likely influences its solubility profile, making it moderately soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide.
Structural Characteristics
The structural characteristics of 3-Chloro-6-ethynylpyridazine can be compared to similar heterocyclic compounds. For instance, the molecular weight of related compounds such as 3-chloro-6-methylpyridazinium chloride is 165.02 g/mol , suggesting that 3-Chloro-6-ethynylpyridazine would have a molecular weight in a similar range, adjusted for the ethynyl group instead of the methyl group.
Synthetic Approaches
The synthesis of 3-Chloro-6-ethynylpyridazine likely involves similar methodologies to those used for related pyridazine derivatives. Based on synthetic routes for similar compounds, several approaches can be proposed.
Cross-Coupling Reactions
One potential synthetic route could involve palladium-catalyzed cross-coupling reactions, similar to those used for other functionalized pyridazines. The synthesis of 3-Bromo-6-chloro-2-methylpyridine, for example, involves a diazotization reaction followed by treatment with copper(I) chloride . A similar approach could be adapted for 3-Chloro-6-ethynylpyridazine, where the ethynyl group could be introduced using Sonogashira coupling.
Starting Material Considerations
The starting material for the synthesis might be a 3,6-dichloropyridazine, where one of the chlorine atoms (at position 6) is selectively substituted with an ethynyl group. This selectivity could be achieved through careful control of reaction conditions and the use of appropriate catalysts.
Chemical Reactivity
Understanding the reactivity of 3-Chloro-6-ethynylpyridazine is crucial for exploring its potential applications and developing new derivatives.
Electrophilic and Nucleophilic Sites
The pyridazine ring in 3-Chloro-6-ethynylpyridazine contains multiple reactive sites. The nitrogen atoms in the pyridazine ring serve as potential nucleophilic sites, while the carbon atoms adjacent to the nitrogen atoms are susceptible to nucleophilic attack. The chlorine atom at position 3 provides an excellent leaving group for nucleophilic aromatic substitution reactions.
Ethynyl Group Reactivity
The ethynyl group (–C≡CH) introduces additional reactivity to the molecule. This terminal alkyne can participate in various reactions, including:
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Click chemistry (copper-catalyzed azide-alkyne cycloaddition)
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Sonogashira coupling with aryl halides
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Hydrogenation to form alkyl derivatives
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Addition reactions with electrophiles
Comparative Analysis
A comparative analysis with structurally related compounds provides insights into the potential properties and applications of 3-Chloro-6-ethynylpyridazine.
Comparison with Related Pyridazine Derivatives
The table below compares key structural features of 3-Chloro-6-ethynylpyridazine with related compounds:
| Compound | Core Structure | Substituents | Key Reactive Sites |
|---|---|---|---|
| 3-Chloro-6-ethynylpyridazine | Pyridazine | Cl at C-3, Ethynyl at C-6 | C-3 (for SNAr), Ethynyl group |
| 3-Chloro-6-methylpyridazinium chloride | Pyridazine | Cl at C-3, Methyl at C-6 | C-3 (for SNAr), N atoms (for coordination) |
| 3-Chloro-6-methylpyridin-2-amine | Pyridine | Cl at C-3, Methyl at C-6, NH₂ at C-2 | NH₂ group, C-3 (for SNAr) |
Structure-Activity Relationships
The presence of the ethynyl group in 3-Chloro-6-ethynylpyridazine, compared to the methyl group in 3-Chloro-6-methylpyridazinium chloride , suggests potential differences in biological activity and chemical reactivity. The linear ethynyl group provides a different spatial arrangement and electronic properties compared to the methyl group, potentially affecting interactions with biological targets.
Spectroscopic Properties
Understanding the spectroscopic properties of 3-Chloro-6-ethynylpyridazine is essential for its characterization and analysis.
NMR Spectroscopy
In ¹H NMR spectroscopy, 3-Chloro-6-ethynylpyridazine would likely show characteristic signals for the aromatic protons of the pyridazine ring and the terminal hydrogen of the ethynyl group. Based on similar compounds, the aromatic protons would appear in the range of 7-9 ppm, while the terminal alkyne proton would appear as a singlet at approximately 3-4 ppm.
IR Spectroscopy
In IR spectroscopy, the compound would exhibit distinctive absorption bands for the C≡C stretching vibration of the ethynyl group (approximately 2100-2200 cm⁻¹) and the C=N stretching vibrations of the pyridazine ring (approximately 1400-1600 cm⁻¹).
Research Directions
Current and future research on 3-Chloro-6-ethynylpyridazine and related compounds focuses on several key areas.
Medicinal Chemistry Applications
Research into the biological activity of pyridazine derivatives continues to be a fertile area. The structural features of 3-Chloro-6-ethynylpyridazine make it a potential candidate for developing compounds with activity against various biological targets. Similar pyridine derivatives have been studied for their potential as enzyme inhibitors.
Material Science Applications
The ethynyl group in 3-Chloro-6-ethynylpyridazine opens possibilities for applications in material science. Through click chemistry and other coupling reactions, this compound could be incorporated into larger molecular structures, including polymers, dendrimers, and molecular machines.
Analytical Methods
Various analytical methods can be employed to characterize and quantify 3-Chloro-6-ethynylpyridazine in different contexts.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for the separation and quantification of 3-Chloro-6-ethynylpyridazine. These methods allow for the determination of purity and can be coupled with mass spectrometry for structural confirmation.
Mass Spectrometry
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 3-Chloro-6-ethynylpyridazine. The molecular ion peak would correspond to the molecular weight, and characteristic fragmentation patterns would include the loss of the ethynyl group and chlorine atom.
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